Vildagliptin Impurity A

Catalog No.
S1801038
CAS No.
565453-39-6
M.F
C₁₇H₂₇N₃O₃
M. Wt
321.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vildagliptin Impurity A

CAS Number

565453-39-6

Product Name

Vildagliptin Impurity A

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C₁₇H₂₇N₃O₃

Molecular Weight

321.41

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N

Synonyms

Vildagliptin Impurity A

Vildagliptin Impurity A, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is a chemical compound associated with the pharmaceutical agent Vildagliptin, which is primarily used in the treatment of Type 2 Diabetes Mellitus. Its chemical formula is C17H27N3O3, and it has a molecular weight of approximately 321.41 g/mol . This impurity is classified under the category of amide impurities and is significant for quality control in pharmaceutical formulations.

Vildagliptin Impurity A is not a therapeutic agent and does not possess a known mechanism of action within the human body.

  • Safety Concerns: As an impurity, the safety profile of Vildagliptin Impurity A is not well-characterized. However, its presence needs to be minimized in the final drug product to ensure patient safety [].
  • Hazards: Specific hazard information like flammability or reactivity is not available.
Typical of amides. These include:

  • Hydrolysis: In the presence of water and acid or base, Vildagliptin Impurity A can hydrolyze to yield its corresponding carboxylic acid and amine.
  • Acylation Reactions: It can act as a nucleophile in acylation reactions, potentially reacting with an acid chloride to form new amide derivatives.
  • Reduction: The carbonyl group present in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are crucial for understanding the stability and degradation pathways of Vildagliptin Impurity A during drug formulation and storage.

The synthesis of Vildagliptin Impurity A typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the tricyclic structure characteristic of Vildagliptin.
  • Coupling Reaction: A key step involves a coupling reaction between a tricyclic amine and a glycine derivative, facilitated by coupling agents such as carbodiimides.
  • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Vildagliptin Impurity A from other reaction by-products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Vildagliptin Impurity A serves several important roles:

  • Quality Control: It is used as a reference standard in the quality control processes for Vildagliptin formulations to ensure compliance with regulatory standards.
  • Research: This compound is utilized in research settings to study degradation pathways and stability profiles of Vildagliptin.
  • Toxicology Studies: Understanding the effects of impurities like Vildagliptin Impurity A is crucial for assessing the safety profiles of pharmaceutical products .

Interaction studies involving Vildagliptin Impurity A focus on its potential effects when combined with other compounds or within biological systems. Such studies aim to determine:

  • Synergistic Effects: Whether this impurity enhances or diminishes the efficacy of Vildagliptin.
  • Toxicological Impact: Assessing if Vildagliptin Impurity A poses any additional risks when administered alongside other medications.

These studies are vital for ensuring patient safety and therapeutic effectiveness .

Vildagliptin Impurity A shares structural similarities with several other compounds used in diabetes treatment and related pharmacological applications. Here are some comparable compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Vildagliptin274901-16-5C17H25N3O2Active ingredient for Type 2 Diabetes treatment
Vildagliptin Carboxylic Acid274901-16-5C17H25N3O3Metabolite of Vildagliptin
Sitagliptin486460-32-6C16H15F6N5O2Dipeptidyl peptidase-4 inhibitor
Saxagliptin361442-04-8C18H25N3O2SAnother Dipeptidyl peptidase-4 inhibitor
Alogliptin850649-62-6C17H22N4O2Dipeptidyl peptidase-4 inhibitor with different side effects

Vildagliptin Impurity A's uniqueness lies in its specific structural features that may influence its behavior as an impurity compared to these similar compounds. Its distinct tricyclic structure may affect its interaction with biological systems differently than other Dipeptidyl peptidase-4 inhibitors .

Dates

Modify: 2024-04-14

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